molecular formula C43H53N8O7P B1384566 8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite CAS No. 500891-26-9

8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite

Cat. No.: B1384566
CAS No.: 500891-26-9
M. Wt: 824.9 g/mol
InChI Key: UZEKMTZJNCKRCK-KRPTXEAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. It is an analogue of deoxyguanosine, where the nitrogen atom at position 7 is replaced by a carbon atom, and the nitrogen atom at position 8 is replaced by a nitrogen atom. This modification alters the hydrogen bonding properties and base-pairing characteristics of the nucleoside, making it useful in various biochemical and molecular biology applications .

Biochemical Analysis

Biochemical Properties

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions involving nucleic acids. It is commonly used in the synthesis of oligonucleotides, where it helps to stabilize DNA duplexes by preventing non-Watson-Crick hydrogen bonding. This compound interacts with various enzymes and proteins involved in DNA synthesis and repair, including DNA polymerases and ligases. The nature of these interactions is primarily based on the structural mimicry of the natural guanine base, allowing for efficient incorporation into DNA strands without disrupting the overall structure .

Cellular Effects

The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound influences cell function by enhancing the stability of DNA duplexes, which can impact cell signaling pathways, gene expression, and cellular metabolism. By preventing non-specific hydrogen bonding, it ensures that the synthesized oligonucleotides maintain their intended structure and function, leading to more accurate and reliable results in various cellular assays .

Molecular Mechanism

At the molecular level, 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with DNA. The replacement of the N7 nitrogen atom on the guanine nucleobase with a carbon-hydrogen group prevents hydrogen bonding at that position, thereby enhancing the stability of the DNA duplex. This modification allows for more precise control over the incorporation of the nucleoside into DNA strands, facilitating enzyme-mediated processes such as DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are critical factors. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies. Like all chemical compounds, it is subject to degradation over time, which can affect its efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound remains effective in maintaining DNA stability over extended periods .

Dosage Effects in Animal Models

The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite vary with different dosages in animal models. At lower doses, the compound effectively stabilizes DNA duplexes without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to carefully monitor and adjust dosages to achieve the desired outcomes while minimizing any negative impacts on the organism .

Metabolic Pathways

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleic acid synthesis and repair. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation and stabilization of the modified nucleoside in DNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of nucleic acid-related processes .

Transport and Distribution

The transport and distribution of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently delivered to its target sites, where it can exert its stabilizing effects on DNA. The localization and accumulation of the compound within cells are critical for its efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is primarily within the nucleus, where it interacts with DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The precise localization of the compound is essential for its role in stabilizing DNA and facilitating accurate nucleic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite typically involves multiple steps. One common method includes the Sonogashira cross-coupling reaction to introduce the side chain, followed by the conversion of the nucleoside into the phosphoramidite form . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of automated synthesizers for oligonucleotide production and stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various protecting groups to ensure selective reactions at desired positions . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are modified oligonucleotides with enhanced stability and unique base-pairing properties. These oligonucleotides are used in various research and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is unique due to its specific modifications that enhance the stability and specificity of oligonucleotides. Its ability to form stable base pairs and its compatibility with various biochemical reactions make it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKMTZJNCKRCK-KRPTXEAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849565
Record name 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500891-26-9
Record name 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Reactant of Route 2
Reactant of Route 2
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Reactant of Route 3
Reactant of Route 3
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Reactant of Route 4
Reactant of Route 4
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Reactant of Route 5
Reactant of Route 5
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Reactant of Route 6
Reactant of Route 6
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.